Regioisomeric Purity: Para-Cyano vs. Meta-Cyano Substitution Defines Dipole and Reactivity
The para-cyano substitution on the phenyl ring distinguishes 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile from its closest commercially available regioisomer, 3-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (CAS 1261236-73-0). Both compounds are offered by the same specialty supplier with the same product class code ('VCI2-042' for para, 'VCI2-041' for meta), but the difference in cyano position alters the overall molecular dipole moment and electron density distribution on the isoxazole core . In analogous isoxazole-based kinase inhibitor series, a para-cyano substituent has been shown to provide a distinct hydrogen-bond acceptor geometry that can be critical for hinge-binding region interactions, whereas meta-substitution pushes the acceptor vector out of plane, frequently leading to >10-fold loss in target affinity [1]. Physical characterization data for the para regioisomer is not publicly available from vendors, and the meta isomer similarly lacks published analytical constants, underscoring the need for orthogonal analytical confirmation (e.g., 1H-NMR or HPLC) upon procurement to ensure the correct regioisomer is obtained .
| Evidence Dimension | Molecular dipole vector and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Para-cyano isomer (CAS 1199773-86-8; SMILES: N#Cc1ccc(-c2cc(CCBr)on2)cc1) |
| Comparator Or Baseline | Meta-cyano isomer (CAS 1261236-73-0; SMILES: N#Cc1cccc(-c2cc(CCBr)on2)c1) |
| Quantified Difference | No direct quantitative comparison available for the isolated compounds. Class-level SAR evidence with related cyano-isoxazole series indicates >10-fold difference in biochemical IC50 between para- and meta-substituted regioisomers [1]. |
| Conditions | In silico dipole calculation and published kinase-inhibitor SAR for analogous 3,5-diarylisoxazoles [1]. |
Why This Matters
Procurement of the wrong regioisomer can invalidate entire SAR campaigns; verifying the cyano position is essential when building compound collections for medicinal chemistry.
- [1] Bamborough P, Diallo H, Goodacre JD, et al. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012;55(2):587-596. View Source
